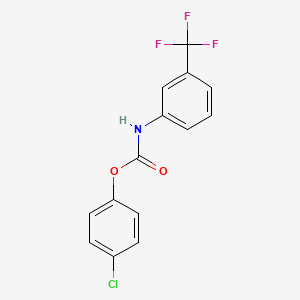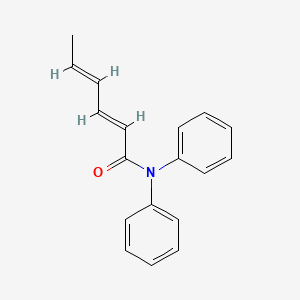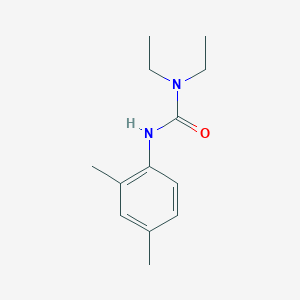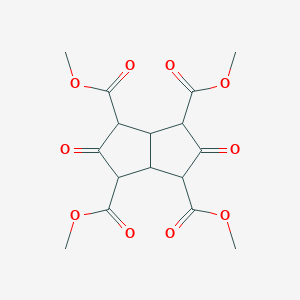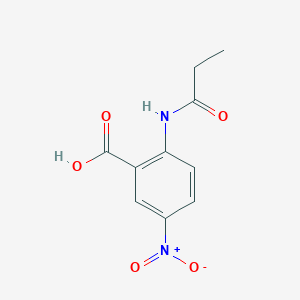![molecular formula C21H19NO B11954472 (2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one CAS No. 23489-63-6](/img/structure/B11954472.png)
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system that includes a naphthyl group and a dimethylamino group, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-naphthylacetone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Applications De Recherche Scientifique
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-[4-(dimethylamino)phenyl]-1-(2-naphthyl)-2-propen-1-one
- (E)-3-[4-(dimethylamino)phenyl]-1-(3-naphthyl)-2-propen-1-one
Uniqueness
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
23489-63-6 |
|---|---|
Formule moléculaire |
C21H19NO |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(E)-3-[4-(dimethylamino)phenyl]-1-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-22(2)18-13-10-16(11-14-18)12-15-21(23)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3/b15-12+ |
Clé InChI |
BBLNMQOXMADQJM-NTCAYCPXSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


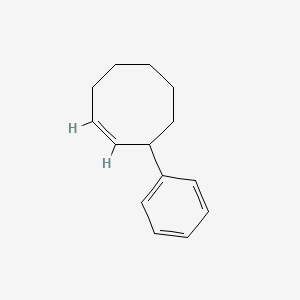
![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)



